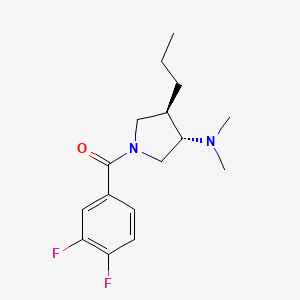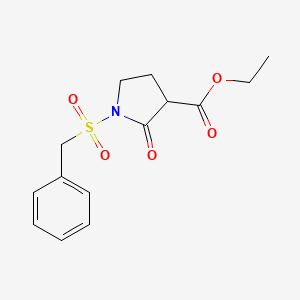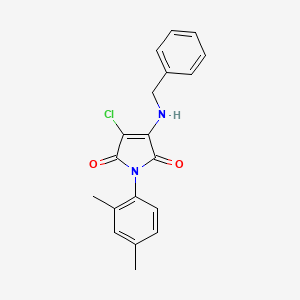![molecular formula C14H12N2O4S2 B5595687 2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide](/img/structure/B5595687.png)
2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide is a useful research compound. Its molecular formula is C14H12N2O4S2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.02384922 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cardiac Electrophysiological Activity
2-Methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide is involved in research for its potential in cardiac electrophysiological activity. Compounds related to this chemical structure have shown potency in vitro comparable to established selective class III agents, indicating their potential use in managing reentrant arrhythmias and exhibiting cardiac protective properties without affecting conduction. This opens avenues for developing new therapeutic agents in cardiology, emphasizing the importance of the 1H-imidazol-1-yl moiety in enhancing class III electrophysiological activity (Morgan et al., 1990).
Anticancer Properties
Research into indapamide derivatives, structurally similar to this compound, has demonstrated significant pro-apoptotic activity, particularly against melanoma cell lines. These compounds have shown to inhibit growth and exhibit anticancer activity, alongside inhibiting human carbonic anhydrase isoforms, which play a role in tumor growth and metastasis. This suggests a potential pathway for developing new anticancer agents (Yılmaz et al., 2015).
Antimicrobial and Antifungal Applications
Compounds structurally related to this compound have shown promise in antimicrobial and antifungal applications. For instance, derivatives of sulfonyl-substituted nitrogen-containing heterocycles have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential for these compounds to serve as bases for developing new antimicrobial and antifungal agents, offering a new approach to combat resistant strains of bacteria and fungi (Kobzar et al., 2019).
Supramolecular Gelators
Research into N-(thiazol-2-yl)benzamide derivatives, closely related to the structure of this compound, has explored their gelation behavior. These studies have aimed to understand the role of methyl functionality and multiple non-covalent interactions in gelation, leading to the development of new supramolecular materials. Such materials have potential applications in drug delivery systems, tissue engineering, and the creation of responsive materials (Yadav & Ballabh, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-8-10(5-6-20-8)13(17)16-14-15-11-4-3-9(22(2,18)19)7-12(11)21-14/h3-7H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYDXDNTABXKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5595607.png)

![N-{4-[({[(3,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5595629.png)
![N-{(3S*,4R*)-4-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5595638.png)
![1-[(5-methoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]piperidine](/img/structure/B5595651.png)
![5-ethyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5595653.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(tert-butyl)acetamide](/img/structure/B5595654.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide](/img/structure/B5595662.png)
![methyl {2-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5595672.png)


![3-(2-ethylbutyl)-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595681.png)
